m-carboxycinnamic acid bishydroxamide
Overview
Description
m-Carboxycinnamic acid bis-hydroxamide (CBHA) is a hybrid polar compound known for its potent histone deacetylase (HDAC) inhibitory activity. It has been extensively studied for its ability to induce terminal differentiation and apoptosis in various transformed cells, making it a promising candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBHA can be synthesized through a multi-step process involving the reaction of m-carboxycinnamic acid with hydroxylamine. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and requires an oxygen environment to facilitate the formation of the bis-hydroxamide structure .
Industrial Production Methods
While specific industrial production methods for CBHA are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CBHA undergoes various chemical reactions, including:
Oxidation: CBHA can be oxidized to form corresponding oximes.
Reduction: Reduction of CBHA can lead to the formation of amines.
Substitution: CBHA can participate in nucleophilic substitution reactions, where hydroxylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted hydroxamates.
Scientific Research Applications
CBHA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in modulating gene expression through HDAC inhibition.
Mechanism of Action
CBHA exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, CBHA induces hyperacetylation of histones, leading to changes in chromatin structure and increased transcriptional activity of specific genes. This results in terminal differentiation, cell-cycle arrest, and apoptosis in cancer cells . The BH3-only protein Bmf has been identified as a key mediator in CBHA-induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A (TSA): Another potent HDAC inhibitor with similar mechanisms of action.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Valproic acid (VPA): A less potent HDAC inhibitor with broader clinical applications.
Uniqueness of CBHA
CBHA is unique due to its hybrid polar structure, which enhances its ability to induce terminal differentiation and apoptosis in transformed cells. Its strong HDAC inhibitory activity and ability to upregulate specific pro-apoptotic proteins like Bmf make it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBQNOPCSXWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274380 | |
Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174664-65-4 | |
Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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